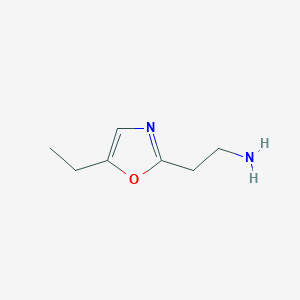
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydroxy and amino group attached to a propoxy chain, which is further connected to a carbazole core. The stereochemistry of the hydroxy group is specified as (S), indicating its specific spatial configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL typically involves multiple steps, starting from commercially available carbazole. One common method includes:
Nitration: Carbazole is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Protection: The amino group is protected to prevent side reactions.
Alkylation: The protected amino group is alkylated with an appropriate halohydrin to introduce the hydroxy and propoxy groups.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkylamine.
Substitution: Formation of various substituted carbazole derivatives.
Applications De Recherche Scientifique
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of organic electronic materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or interact with proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(S)-2-Hydroxy-3-isopropylaminopropoxy]phenylacetic acid: Similar in structure but with a phenylacetic acid moiety.
4-[(S)-2-Hydroxy-3-aminopropoxy]benzeneacetic acid: Similar but with a benzene ring instead of a carbazole core.
Uniqueness
(S)-1-AMINO-3-(9H-CARBAZOL-4-YLOXY)-2-PROPANOL is unique due to its carbazole core, which imparts distinct electronic properties and biological activities. Its specific stereochemistry also contributes to its unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(2S)-1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2/t10-/m0/s1 |
Clé InChI |
UUUATVREIARQHR-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CN)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-methyl-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B8659536.png)












